Octaethylene glycol monodecyl ether

Catalog No.
S1906668
CAS No.
24233-81-6
M.F
C26H54O9
M. Wt
510.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol monodecyl ether

CAS Number

24233-81-6

Product Name

Octaethylene glycol monodecyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C26H54O9

Molecular Weight

510.7 g/mol

InChI

InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3

InChI Key

UJMHIOBAHVUDGS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Material Properties

3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol, also known as decyl octaethylene glycol ether or decyl octaglycol, is a non-ionic surfactant. Surfactants are molecules that can lower the surface tension of liquids . This property makes them useful in a variety of scientific research applications.

Potential Applications

Due to its surface tension lowering properties, 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol has potential applications in various scientific research fields, including:

  • Biology:
    • Cell lysis (breaking open cell membranes) to study cellular components
    • Permeabilization of cell membranes to deliver substances into cells
  • Material Science:
    • Synthesis of nanoparticles
  • Environmental Science:
    • Oil spill remediation

Octaethylene glycol monodecyl ether is a nonionic surfactant characterized by its structure, which consists of a hydrophilic octaethylene glycol moiety and a hydrophobic dodecyl group. Its chemical formula is C28H58O9C_{28}H_{58}O_{9} and it has a molecular weight of approximately 510.70 g/mol. This compound is known for its surfactant properties, making it useful in various applications, particularly in the formulation of detergents and emulsifiers .

Typical of ethers and alcohols. Key reactions include:

  • Esterification: It can react with acids to form esters, which may enhance its surfactant properties.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to regenerate the original alcohol and ethylene glycol components.
  • Oxidation: The dodecyl group may be oxidized to form aldehydes or carboxylic acids, altering its surfactant characteristics.

These reactions can be utilized to modify the compound for specific applications or to create derivatives with enhanced properties.

Research indicates that octaethylene glycol monodecyl ether exhibits low toxicity and is generally regarded as safe for use in various formulations. Its nonionic nature allows it to interact gently with biological membranes, making it suitable for use in cosmetic formulations and pharmaceuticals. Additionally, studies have shown that it can inhibit the formation of disulfide bonds in proteins, which may influence protein folding and stability .

The synthesis of octaethylene glycol monodecyl ether typically involves the ethoxylation of dodecanol. The process can be summarized as follows:

  • Starting Material: Dodecanol is used as the primary alcohol.
  • Ethoxylation Process: Dodecanol undergoes a reaction with ethylene oxide in the presence of a catalyst (often an acid or base) to produce octaethylene glycol monodecyl ether.
  • Purification: The product is then purified through distillation or crystallization methods to remove unreacted materials and byproducts.

This method allows for control over the degree of ethoxylation, which can affect the properties of the final product .

Octaethylene glycol monodecyl ether finds diverse applications across several industries:

  • Cosmetics: Used as an emulsifier and surfactant in creams and lotions.
  • Detergents: Functions as a cleaning agent due to its ability to lower surface tension and enhance solubility.
  • Pharmaceuticals: Employed in drug formulations for its ability to solubilize hydrophobic compounds.
  • Agriculture: Utilized as an adjuvant in pesticide formulations to improve efficacy.

Its versatility stems from its unique balance between hydrophilic and hydrophobic characteristics .

Interaction studies involving octaethylene glycol monodecyl ether have demonstrated its effectiveness in various formulations:

  • Surfactant Performance: It enhances the solubility of poorly soluble compounds, making it valuable in pharmaceutical applications.
  • Stability Studies: Research indicates that it can stabilize emulsions by preventing coalescence of droplets, thus improving shelf life.
  • Biocompatibility Assessments: Studies show minimal cytotoxicity, supporting its use in personal care products .

Several compounds share structural similarities with octaethylene glycol monodecyl ether, including:

Compound NameChemical FormulaUnique Characteristics
Decaethylene glycol monodecyl etherC_{30}H_{62}O_{10}Longer ethylene glycol chain enhances hydrophilicity
Tetraethylene glycol monodecyl etherC_{22}H_{46}O_{6}Shorter chain may result in reduced surfactant efficiency
Hexaethylene glycol monodecyl etherC_{26}H_{54}O_{8}Intermediate properties between octa- and tetra- derivatives

Uniqueness

Octaethylene glycol monodecyl ether is unique due to its optimal balance of hydrophilic and hydrophobic properties, which provides excellent surfactant capabilities while maintaining low toxicity. This balance makes it particularly effective in applications requiring both solubilization and emulsification.

XLogP3

3

Other CAS

24233-81-6

Wikipedia

3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol

Dates

Modify: 2023-08-16

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